![molecular formula C6H10N2O B12845405 3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
3,6-Diazabicyclo[3.2.1]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diazabicyclo[3.2.1]octan-2-one is a nitrogen-containing heterocyclic compound with significant potential in various fields, including drug discovery and synthetic chemistry. This compound features a unique bicyclic structure, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring . Its distinctive architecture makes it an attractive scaffold for the development of bioactive molecules and synthetic intermediates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.2.1]octan-2-one can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . This reaction typically proceeds under mild conditions and yields the desired bicyclic product in good yields .
Another method involves the reductive cyclization of nitroenamines derived from suitably substituted lactams . This approach allows for the efficient synthesis of this compound and its derivatives .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that can be optimized for high yield and purity. One such method includes the use of catalytic fast pyrolysis (CFP) of cellulose to selectively produce the desired compound . This approach leverages the catalytic properties of nitrided HZSM-5 and metal-loaded N-HZSM-5 to achieve efficient production .
化学反応の分析
Types of Reactions
3,6-Diazabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reductive amination and other reduction reactions can yield different substituted derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry .
科学的研究の応用
3,6-Diazabicyclo[3.2.1]octan-2-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3,6-Diazabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar structural features.
3,8-Diazabicyclo[3.2.1]octane: A related compound with a different substitution pattern.
6,8-Dioxabicyclo[3.2.1]octane: A structurally similar compound with oxygen atoms in the bicyclic ring.
Uniqueness
3,6-Diazabicyclo[3.2.1]octan-2-one stands out due to its unique combination of nitrogen atoms and bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
3,6-diazabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C6H10N2O/c9-6-4-1-5(3-8-6)7-2-4/h4-5,7H,1-3H2,(H,8,9) |
InChIキー |
IWKRRRGMCUABLS-UHFFFAOYSA-N |
正規SMILES |
C1C2CNC1CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)
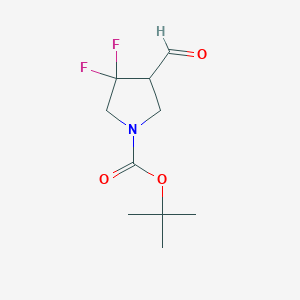
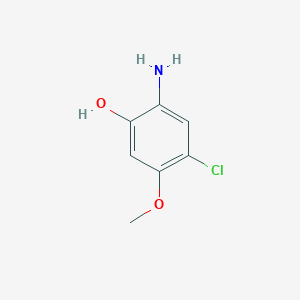
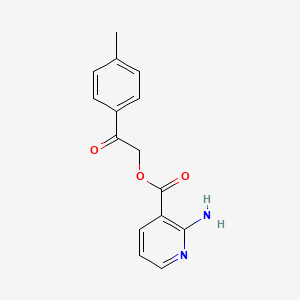
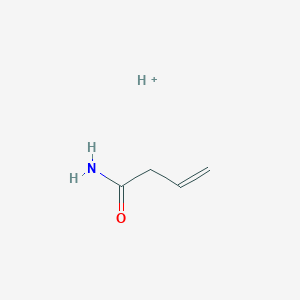
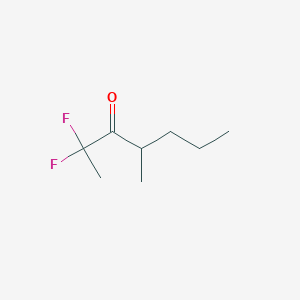
![[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12845365.png)

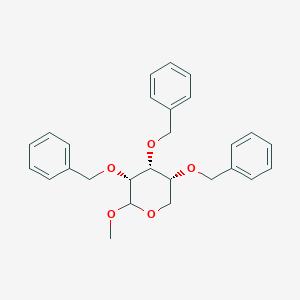

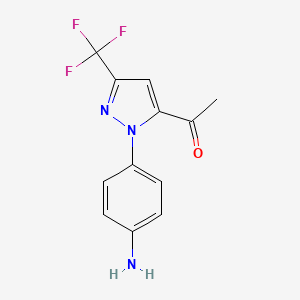

![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
